molecular formula C16H19N3O6 B13861913 Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban

Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban

Cat. No.: B13861913
M. Wt: 349.34 g/mol
InChI Key: IJJVHXIHIBEWFY-ZDUSSCGKSA-N
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Description

Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban: is a derivative and impurity of Rivaroxaban, a highly potent and selective direct inhibitor of Factor Xa. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Rivaroxaban .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban involves several steps, starting from the parent compound Rivaroxaban. The process typically includes:

    Chlorination: Introduction of a chlorine atom at the 5-position of the thienyl ring.

    Carboxylation: Addition of a carboxyl group at the 2-position of the thienyl ring.

    Methoxycarbonylation: Introduction of a methoxycarbonyl group to the molecule.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is similar to that of Rivaroxaban. It inhibits Factor Xa, a key enzyme in the coagulation cascade, thereby preventing the formation of thrombus. The compound binds directly to Factor Xa, blocking its activity and reducing the risk of blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is unique due to its specific structural modifications, which make it an important research tool for studying the metabolism and pharmacokinetics of Rivaroxaban. Its distinct chemical properties allow for detailed analysis of the effects of structural changes on the activity and efficacy of anticoagulant drugs .

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

methyl N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate

InChI

InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21)/t13-/m0/s1

InChI Key

IJJVHXIHIBEWFY-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O

Canonical SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O

Origin of Product

United States

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